molecular formula C6H3F3N2O2S B3221238 3-((Trifluoromethyl)thio)pyrazine-2-carboxylic acid CAS No. 1206524-12-0

3-((Trifluoromethyl)thio)pyrazine-2-carboxylic acid

Cat. No.: B3221238
CAS No.: 1206524-12-0
M. Wt: 224.16 g/mol
InChI Key: HTXAARDOELCICK-UHFFFAOYSA-N
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Description

3-((Trifluoromethyl)thio)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C6H3F3N2O2S It is characterized by the presence of a pyrazine ring substituted with a trifluoromethylthio group at the 3-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Trifluoromethyl)thio)pyrazine-2-carboxylic acid typically involves the introduction of the trifluoromethylthio group onto a pyrazine ring. One common method involves the reaction of pyrazine-2-carboxylic acid with trifluoromethylthiolating agents under controlled conditions. For example, the reaction can be carried out using trifluoromethylthiolating reagents such as trifluoromethylthiol chloride (CF3SCl) in the presence of a base like triethylamine, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the reaction is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-((Trifluoromethyl)thio)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form corresponding alcohols or aldehydes.

    Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Substitution: Conditions for substitution reactions vary depending on the substituent being introduced. Common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trifluoromethylthio group can yield trifluoromethylsulfoxide or trifluoromethylsulfone derivatives.

Scientific Research Applications

3-((Trifluoromethyl)thio)pyrazine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((Trifluoromethyl)thio)pyrazine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio group can enhance the compound’s binding affinity and selectivity for specific targets, while the pyrazine ring can participate in various non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)pyrazine-2-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethylthio group.

    2-(Trifluoromethyl)pyridine-4-carboxylic acid: Similar functional groups but with a pyridine ring instead of a pyrazine ring.

Uniqueness

3-((Trifluoromethyl)thio)pyrazine-2-carboxylic acid is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity for specific targets, making it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

3-(trifluoromethylsulfanyl)pyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2O2S/c7-6(8,9)14-4-3(5(12)13)10-1-2-11-4/h1-2H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXAARDOELCICK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C(=O)O)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901223884
Record name 3-[(Trifluoromethyl)thio]-2-pyrazinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901223884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206524-12-0
Record name 3-[(Trifluoromethyl)thio]-2-pyrazinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206524-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Trifluoromethyl)thio]-2-pyrazinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901223884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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